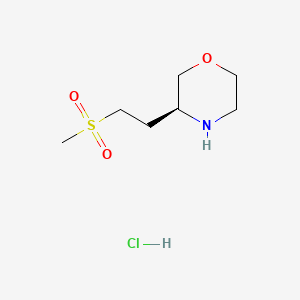
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is a chemical compound with a morpholine ring substituted at the 3-position with a 2-methanesulfonylethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride typically involves the reaction of morpholine with a suitable sulfonylating agent. One common method is the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride involves its interaction with specific molecular targets. The methanesulfonylethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-(2-methylsulfonylethyl)morpholine: Similar structure but lacks the hydrochloride salt form.
(3S)-3-(2-ethylsulfonylethyl)morpholine: Similar structure with an ethyl group instead of a methyl group.
(3S)-3-(2-methanesulfonylethyl)piperidine: Similar sulfonyl group but with a piperidine ring instead of a morpholine ring.
Uniqueness
(3S)-3-(2-methanesulfonylethyl)morpholinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C7H16ClNO3S |
|---|---|
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
(3S)-3-(2-methylsulfonylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)5-2-7-6-11-4-3-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
SAWGDMQZZAZISV-FJXQXJEOSA-N |
SMILES isomérique |
CS(=O)(=O)CC[C@H]1COCCN1.Cl |
SMILES canonique |
CS(=O)(=O)CCC1COCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















